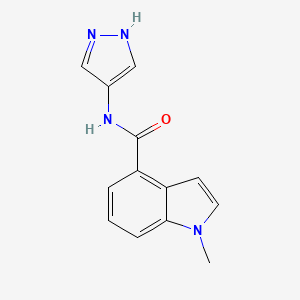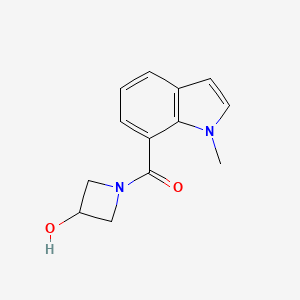
2-(3-chlorophenyl)-N-(6-methylpyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-N-(6-methylpyridin-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is commonly referred to as CPCA and is a derivative of the pyridine-based compound, pyridine-2-carboxamide. CPCA has been found to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs for various neurological disorders.
Wirkmechanismus
The exact mechanism of action of CPCA is not fully understood, but it is believed to act as a modulator of neurotransmitter release in the brain. CPCA has been found to bind to the dopamine D2 receptor and the sigma-1 receptor, both of which are involved in the regulation of dopamine release. By modulating the release of dopamine, CPCA may be able to improve cognitive function and memory in patients with neurological disorders.
Biochemical and Physiological Effects
Studies have shown that CPCA can have a number of biochemical and physiological effects in the brain. For example, CPCA has been found to increase the release of dopamine in certain regions of the brain, which may improve cognitive function and memory. Additionally, CPCA has been found to have anti-inflammatory and antioxidant properties, which may help to protect neurons from damage and improve overall brain health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPCA in laboratory experiments is its high affinity for certain receptors in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, there are also some limitations to using CPCA in laboratory experiments. For example, CPCA is a relatively new compound, and there is still much that is not known about its safety and efficacy. Additionally, CPCA is a complex compound that can be difficult to synthesize, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving CPCA. Some possible areas of focus include:
1. Further studies to determine the safety and efficacy of CPCA in the treatment of neurological disorders.
2. Development of new drugs based on the structure of CPCA that may have improved safety and efficacy.
3. Studies to determine the mechanism of action of CPCA and how it modulates neurotransmitter release in the brain.
4. Studies to determine the long-term effects of CPCA on brain function and overall health.
5. Exploration of the potential use of CPCA in the treatment of other conditions, such as depression and anxiety.
Conclusion
In conclusion, 2-(3-chlorophenyl)-N-(6-methylpyridin-3-yl)acetamide is a promising compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. CPCA has a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of neurological disorders. While there is still much that is not known about CPCA, further research in this area may lead to new and improved treatments for a variety of conditions.
Synthesemethoden
The synthesis of CPCA involves the reaction of 3-chloroaniline with 2-pyridinecarboxylic acid to form 2-(3-chlorophenyl)pyridine-3-carboxamide. This compound is then reacted with methyl iodide to form 2-(3-chlorophenyl)-N-methylpyridine-3-carboxamide, which is subsequently reacted with acetic anhydride to form the final product, 2-(3-chlorophenyl)-N-(6-methylpyridin-3-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
CPCA has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One of the most promising areas of research involves the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CPCA has been found to have a high affinity for certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor, which are both involved in the regulation of neurotransmitter release.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N-(6-methylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-5-6-13(9-16-10)17-14(18)8-11-3-2-4-12(15)7-11/h2-7,9H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGSAYYOVNIWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(6-methylpyridin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)
![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)



![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)





